molecular formula C14H10ClNOS B2727587 (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 900019-72-9

(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2727587
CAS No.: 900019-72-9
M. Wt: 275.75
InChI Key: VYBFYVODTKVJJW-YRNVUSSQSA-N
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Description

(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a thiophene ring and a substituted phenyl group (3-chloro-4-methoxy). The E-configuration of the double bond is critical for its electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c1-17-13-5-4-10(8-12(13)15)7-11(9-16)14-3-2-6-18-14/h2-8H,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFYVODTKVJJW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and 2-thiophenecarboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aldehydes and malononitrile in the presence of a base, such as piperidine, to form the desired propenenitrile compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which may have different biological activities.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C13H10ClN1O1S1
  • Molecular Weight : 251.75 g/mol

Structural Features

The compound features:

  • A chloro group that may enhance biological activity.
  • A methoxy group that can influence solubility and reactivity.
  • A thiophene ring that contributes to its electronic properties.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its predicted biological activities. Structure-activity relationship (SAR) studies indicate that compounds with similar structures may exhibit significant effects on biological systems, potentially leading to the development of new therapeutic agents.

Potential Biological Activities

  • Antimicrobial Activity : Compounds containing thiophene rings have been documented to exhibit antimicrobial properties. The presence of the chloro group is believed to enhance potency against certain pathogens.
Compound MIC (µg/mL) Target Organism
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrileTBDTBD
Amphotericin B0.5Cryptococcus neoformans
Chloramphenicol143Salmonella typhimurium

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

Example Findings :

  • IC50 Value : 10 µM against non-small cell lung cancer cells.
  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways.

Material Science

The unique structural properties of this compound make it a candidate for research in material science. Its ability to form conductive polymers or composites can be explored for applications in organic electronics, sensors, and photovoltaic devices.

Organic Synthesis

The compound can be synthesized through various methods, including the reaction of thiophene with α,β-unsaturated nitriles. This versatility in synthesis allows for the exploration of derivatives that may possess enhanced properties or activities.

General Synthesis Method :

Thiophene+ unsaturated nitrile(2E)3(3chloro4methoxyphenyl)2(thiophen2yl)prop2enenitrile\text{Thiophene}+\text{ unsaturated nitrile}\rightarrow this compound

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular processes.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in biological effects.

    Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Their Implications
Compound Name Substituents Key Structural Features Implications
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile 3-Cl, 4-OCH₃ on phenyl; thiophene Electron-withdrawing Cl and electron-donating OCH₃ enhance dipole interactions; thiophene contributes to π-conjugation. Improved solubility and potential for aromatic stacking in biological targets .
2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) Benzothiazole replaces phenyl Benzothiazole introduces rigidity and planar aromaticity. Enhanced antimicrobial activity due to increased lipophilicity and DNA intercalation potential .
(2E)-3-(4-bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid Br on phenyl; carboxylic acid replaces nitrile Bromine increases molecular weight and polarizability; acid group enhances hydrogen bonding. Higher solubility in polar solvents; potential for salt formation .
(2E)-3-[5-(3-chlorophenyl)thiophen-2-yl]prop-2-enoic acid 3-Cl on thiophene-attached phenyl Chlorine at meta-position alters electronic distribution. Increased electrophilicity may enhance reactivity in nucleophilic environments .
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile Z-configuration; methylphenyl and naphthyl Steric bulk from naphthyl group; Z-isomer disrupts conjugation. Reduced thermal stability compared to E-isomers; altered packing in crystalline phases .

Physical and Chemical Properties

  • Conformational Analysis: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C=C torsion angle: 3.2°), favoring planar geometry for resonance stabilization . Similar behavior is expected for the target compound.
  • Predicted Properties : Chlorophenyl-substituted analogs (e.g., CAS 338403-12-6) exhibit densities of ~1.345 g/cm³ and pKa values near -2.85, suggesting moderate acidity and high stability under physiological conditions .

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a nitrile group, which are critical for its biological activity. The structural formula can be represented as follows:

C12H10ClN1O1S1\text{C}_{12}\text{H}_{10}\text{ClN}_{1}\text{O}_{1}\text{S}_{1}

Key Properties:

  • Molecular Weight: 239.73 g/mol
  • Melting Point: Approximately 50 °C
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound primarily involves the inhibition of key signaling pathways related to cancer cell proliferation and survival.

Target Pathways

  • PI3K/Akt/mTOR Pathway :
    • This pathway is crucial for cell growth and survival. The compound has been shown to inhibit PI3K and mTOR activities, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cell Cycle Regulation :
    • By interfering with the cell cycle regulatory mechanisms, this compound promotes cell cycle arrest, particularly in cancerous cells, which is vital for its anticancer effects .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

StudyCancer TypeMechanismResult
Breast CancerPI3K/mTOR InhibitionInduced apoptosis in MCF-7 cells
Lung CancerCell Cycle ArrestReduced proliferation in A549 cells
Colon CancerApoptosis InductionSignificant tumor growth inhibition in xenograft models

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective at higher concentrations

Case Studies

Case Study 1: Breast Cancer
In a recent study, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as cleaved caspase-3.

Case Study 2: Lung Cancer
Another investigation focused on A549 lung cancer cells revealed that treatment with the compound led to G1 phase arrest and decreased expression of cyclins D1 and E. This suggests that the compound effectively disrupts the cell cycle progression necessary for tumor growth .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign the (E)-configuration using coupling constants (J ≈ 12–16 Hz for trans-vinylic protons). The thiophene protons (δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the chlorophenyl and thiophene moieties.
  • XRD Crystallography : Confirm molecular geometry and intermolecular interactions (e.g., π-π stacking between thiophene and phenyl rings) .
  • IR Spectroscopy : Identify nitrile stretching (~2220 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).

Advanced Tip : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict vibrational frequencies and compare with experimental IR data .

How do experimental XRD structures compare with DFT-calculated geometries, and what discrepancies might arise?

Q. Advanced Research Focus

  • Key Parameters :
    • Bond Lengths : The C=C nitrile-vinyl bond in XRD (1.34–1.36 Å) may differ slightly from DFT (1.33–1.35 Å) due to crystal packing effects.
    • Dihedral Angles : The thiophene-phenyl dihedral angle in XRD (~15–25°) often deviates from DFT (10–20°) due to solvation vs. gas-phase modeling .
  • Discrepancy Analysis :
    • Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., H-bonding, halogen interactions) influencing XRD results.
    • Apply Dispersion-corrected DFT (e.g., ωB97X-D) to better model non-covalent interactions .

Methodological Note : Validate computational models by comparing experimental and theoretical dipole moments.

How can researchers resolve contradictions in spectral data when confirming the compound’s structure?

Q. Advanced Research Focus

  • Contradiction Scenarios :
    • NMR Signal Overlap : Use NOESY to confirm spatial proximity of protons (e.g., thiophene vs. methoxyphenyl groups).
    • Mass Spectrometry : Perform HRMS-ESI to verify the molecular ion ([M+H]⁺) and rule out isobaric impurities.
    • XRD vs. DFT : If bond angles conflict, check for crystal defects (e.g., twinning) or apply multivariate statistical analysis to XRD data .

Case Study : In a structurally similar enenitrile, conflicting NOE interactions were resolved by synthesizing a deuterated analog to isolate specific proton environments .

What strategies are recommended for analyzing the electronic effects of substituents on the compound’s reactivity?

Q. Advanced Research Focus

  • Substituent Impact :
    • Chloro Group : Electron-withdrawing effect reduces electron density on the vinyl nitrile, increasing electrophilicity.
    • Methoxy Group : Electron-donating resonance enhances conjugation with the phenyl ring, stabilizing intermediates.
  • Methodology :
    • Hammett Analysis : Plot log(k) vs. σ values for substituents to quantify electronic effects on reaction rates.
    • Frontier Molecular Orbital (FMO) Analysis : Use DFT to calculate HOMO-LUMO gaps and predict regioselectivity in nucleophilic additions .

Example : In a related chlorophenyl derivative, FMO analysis revealed LUMO localization on the nitrile carbon, directing nucleophilic attack to that site .

How can researchers design experiments to evaluate the compound’s potential as a pharmacophore in drug discovery?

Q. Advanced Research Focus

  • In Silico Screening :
    • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs).
    • Use ADMET prediction tools to evaluate bioavailability and toxicity.
  • In Vitro Assays :
    • Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria, as done for analogous nitriles .
    • Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Methodological Note : Correlate electronic properties (e.g., logP from HPLC) with bioactivity to establish structure-activity relationships (SAR) .

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